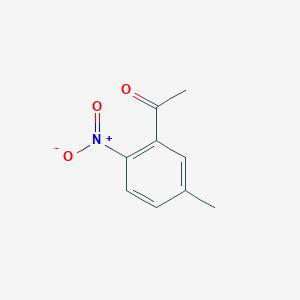

1-(5-Methyl-2-nitrophenyl)ethanone

Description

Propriétés

IUPAC Name |

1-(5-methyl-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVGOWDJTGISJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 5 Methyl 2 Nitrophenyl Ethanone

Established Synthetic Routes to 1-(5-Methyl-2-nitrophenyl)ethanone: A Mechanistic and Methodological Review

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve electrophilic aromatic substitution reactions, with Friedel-Crafts acylation and the nitration of substituted acetophenones being the most prominent methods.

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Approaches

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring, enabling the synthesis of aryl ketones. sigmaaldrich.comalfa-chemistry.com The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

For the synthesis of this compound, the logical starting material for a Friedel-Crafts acylation would be 4-nitrotoluene (B166481). The reaction proceeds via an electrophilic aromatic substitution mechanism. libretexts.org The Lewis acid activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring of 4-nitrotoluene.

The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. In 4-nitrotoluene, the methyl group (-CH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The acylation occurs ortho to the activating methyl group and meta to the deactivating nitro group, leading to the desired product. However, Friedel-Crafts reactions are generally less effective on strongly deactivated rings, such as those bearing a nitro group, which can present a challenge for this synthetic route. libretexts.org

Mechanism of Friedel-Crafts Acylation:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acetyl chloride, creating a more polarized complex. sigmaaldrich.com

Generation of Acylium Ion: This complex cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack: The π-electrons of the aromatic ring (4-nitrotoluene) attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, restoring aromaticity and yielding the final ketone product. masterorganicchemistry.com

Alternative Synthetic Pathways: Nitration of Substituted Acetophenones

An alternative and often more practical approach is the nitration of a pre-existing acetophenone (B1666503) derivative. In this case, the starting material is 1-(4-methylphenyl)ethanone, also known as 4'-methylacetophenone. The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). automate.video

The acetyl group (-COCH₃) is an electron-withdrawing group and a meta-director. automate.video However, the methyl group (-CH₃) is an ortho-, para-director. When both are present on the benzene (B151609) ring, their directing effects must be considered. In 1-(4-methylphenyl)ethanone, the position ortho to the methyl group and meta to the acetyl group is the C2 position. Therefore, nitration preferentially occurs at this position to yield this compound.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | General Principle | Key Considerations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Nitrotoluene | Acetyl chloride, AlCl₃ | Electrophilic Aromatic Substitution | Deactivating effect of the nitro group can lower yield. libretexts.org |

| Nitration of Acetophenone | 1-(4-Methylphenyl)ethanone | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | Regioselectivity is controlled by the combined directing effects of the methyl and acetyl groups. automate.video |

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Aryl Ketones

While direct synthesis of this compound via this method is not widely documented in the provided results, transition metal-catalyzed reactions are a powerful tool for constructing aryl ketones. For instance, a palladium-catalyzed coupling reaction has been used to synthesize the related compound 4-methyl-3-nitroacetophenone. chemicalbook.com This involved the reaction of 4-bromo-1-methyl-2-nitrobenzene with tributyl(1-ethoxyvinyl)stannane (B1298054) in the presence of a palladium catalyst, followed by acidic workup to reveal the ketone functionality. chemicalbook.com Such Stille coupling-based approaches could theoretically be adapted for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of Nitroaromatic Compounds

Traditional nitration methods often rely on harsh and corrosive acid mixtures like nitric and sulfuric acid, generating significant acid waste. dergipark.org.tr Green chemistry seeks to develop more environmentally benign alternatives. Research in this area focuses on several key principles:

Safer Reagents: Using milder and safer nitrating agents. Acetyl nitrate (B79036), which can be generated in situ, is a suitable mild nitrating agent for delicate substrates. uliege.be

Catalytic Systems: Employing solid acid catalysts like K-10 montmorillonite (B579905) can facilitate nitration, sometimes eliminating the need for a co-acid. frontiersin.org

Solvent-Free or Aqueous Conditions: Recent studies have explored co-acid-free nitration of aromatics in aqueous phases, minimizing the use of organic solvents. frontiersin.org

Waste Reduction: Developing methods that improve regioselectivity and yield, thereby reducing the formation of unwanted byproducts and simplifying purification. rsc.org

For example, a greener approach for the nitration of phenols uses ammonium (B1175870) nitrate (NH₄NO₃) and potassium bisulfate (KHSO₄), which are inexpensive, readily available, and easier to handle than concentrated acids. dergipark.org.tr While not directly applied to this compound in the search results, these principles guide the future development of more sustainable synthetic routes for nitroaromatic compounds.

Functional Group Transformations and Derivatization of this compound

The presence of both a nitro group and a ketone functionality allows for a variety of chemical transformations, making this compound a valuable synthetic intermediate.

Reductive Transformations of the Nitro Group: Mechanisms and Applications

The reduction of the nitro group to an amino group is one of the most significant transformations of this compound, yielding 1-(2-amino-5-methylphenyl)ethanone. This resulting amino ketone is a key building block for the synthesis of various fine chemicals, pharmaceuticals, and dyes.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a common and efficient method for reducing nitro groups. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum (Pt). researchgate.net However, a significant challenge with catalytic hydrogenation of nitroacetophenones is the potential for the simultaneous reduction of the ketone group. acs.org For ortho-nitroacetophenone, studies have shown that hydrogenation over a Pd/Carbon catalyst can also lead to side products through internal cyclization. researchgate.net

Chemical Reduction: Reagents like tin (Sn) in the presence of hydrochloric acid (HCl) are effective for the selective reduction of the nitro group without affecting the carbonyl group. acs.org The reaction proceeds through the formation of an amine salt, which is then neutralized with a base (like NaOH) to liberate the free amine. acs.org Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent used for the chemoselective reduction of nitro groups in a metal-free system. rsc.org

The resulting product, 1-(2-amino-5-methylphenyl)ethanone, is a versatile intermediate. The amino group can participate in various reactions, such as diazotization, acylation, and condensation, while the ketone can undergo reactions at the carbonyl carbon or the α-carbon, opening pathways to a wide range of more complex molecules, including heterocyclic compounds.

Reactions of the Ketone Moiety: Carbonyl Functionalization and Condensation Reactions

The ketone functional group in this compound is a primary site for a variety of chemical transformations, including functionalization and condensation reactions.

Carbonyl Functionalization:

The carbonyl group can undergo reduction to form the corresponding alcohol. While specific studies on this compound are not widely available, the reduction of nitro-aryl ketones, in general, can be achieved using various reducing agents. However, the presence of the nitro group introduces a challenge of chemoselectivity. For instance, strong reducing agents might reduce both the ketone and the nitro group. To selectively reduce the ketone, milder reagents or specific catalytic systems are necessary. Iron-catalyzed reductions have shown the ability to chemoselectively reduce nitro groups while leaving carbonyl functionalities intact by using a less active reductant like phenylsilane (B129415) (H₃SiPh) instead of more reactive ones like pinacol (B44631) borane (B79455) (HBpin). acs.org

Photoexcited nitroarenes can also act as anaerobic oxidants to convert alcohols to ketones and imines. chemrxiv.org This suggests the possibility of the reverse reaction, the reduction of the ketone, under different photochemical conditions.

Condensation Reactions:

The ketone moiety can participate in condensation reactions. A notable example is the reaction with hydroxylamine (B1172632) to form an oxime. For instance, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one reacts with hydroxylamine hydrochloride to yield the corresponding (E)-oxime. mdpi.com This type of reaction is common for ketones and provides a route to further derivatization.

The ketone can also be a substrate in reactions that form larger carbon skeletons. For example, the Nef reaction converts a primary or secondary nitro compound into a carbonyl compound, which highlights the reactivity of functionalities related to the nitro-aryl ketone structure. organic-chemistry.org

Modifications of the Methyl Group and Aromatic Ring Substitutions

The methyl group and the aromatic ring of this compound offer additional sites for chemical modification.

Modifications of the Methyl Group:

The methyl group attached to the aromatic ring can undergo oxidation. The benzylic hydrogens of alkyl substituents on a benzene ring are susceptible to oxidation, typically by strong oxidizing agents like hot acidic potassium permanganate (B83412), to form a carboxylic acid. msu.edu This would convert the methyl group of this compound into a carboxylic acid group.

Aromatic Ring Substitutions:

The aromatic ring is subject to electrophilic aromatic substitution reactions. The existing substituents—the acetyl group (a meta-director) and the methyl group (an ortho, para-director)—will influence the position of any new substituent. msu.edu The nitro group is a strong deactivating group and a meta-director. The interplay of these directing effects determines the regioselectivity of further substitutions. For instance, nitration of methylbenzene yields a mixture of ortho and para isomers, demonstrating the directing effect of the methyl group. libretexts.org

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the electron-withdrawing nitro group. Electron-withdrawing groups ortho and para to a leaving group significantly enhance the rate of SNAr reactions. msu.edu

Chemo- and Regioselectivity in the Synthesis and Derivatization of Substituted Nitro-Aryl Ketones

Chemo- and regioselectivity are critical considerations in the synthesis and derivatization of multifunctional molecules like substituted nitro-aryl ketones.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge is the selective transformation of either the ketone or the nitro group. As mentioned, the choice of reducing agent is crucial for the selective reduction of the nitro group over the ketone. acs.org For example, using sodium borohydride, a mild reducing agent, would likely reduce the ketone without affecting the nitro group, as ketones are generally more reactive towards it than esters or amides. youtube.com

Protecting groups can be employed to achieve chemoselectivity. For instance, the ketone could be protected as a ketal, allowing for reactions to be carried out on the nitro group or the methyl group, followed by deprotection to restore the ketone. youtube.com

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs. In electrophilic aromatic substitution on a substituted benzene ring, the existing substituents direct incoming electrophiles to specific positions. For a disubstituted ring, the combined effects of both groups determine the outcome. msu.edu In the case of this compound, the acetyl group directs to the meta position relative to itself, while the methyl group directs to the ortho and para positions. The powerful deactivating and meta-directing effect of the nitro group also plays a significant role.

Catalyst control can also dictate regioselectivity. For example, in the carbocyclization of 2-alkynyl aryl ketones, a rhodium(III) catalyst leads to 5-exo-dig cyclization, while a copper(I) catalyst promotes 6-endo-dig cyclization, yielding different products. nih.gov

Stereochemical Considerations in the Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound introduces the element of stereochemistry.

The ketone moiety can be a prochiral center. Enantioselective reduction of the ketone would lead to the formation of a chiral secondary alcohol. This can be achieved using chiral reducing agents or catalysts.

Furthermore, the α-carbon to the ketone is also a potential chiral center. Enantioselective α-functionalization of ketones is a well-established strategy for constructing chiral centers. springernature.com This can be achieved through methods like using chiral catalysts to control the addition of nucleophiles to the enolate form of the ketone. For instance, a metallacyclic iridium catalyst has been used for the enantioselective α-functionalization of ketones with a wide range of nucleophiles. springernature.com

The synthesis of chiral analogs can also involve the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the reactions. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in pharmaceutical and biological applications.

Reaction Mechanisms and Kinetic Studies Involving 1 5 Methyl 2 Nitrophenyl Ethanone

Elucidation of Reaction Mechanisms for Key Transformations of 1-(5-Methyl-2-nitrophenyl)ethanone

The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The acetyl group also deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. The methyl group, in contrast, is an activating group.

The presence of the strongly electron-withdrawing nitro group ortho to potential leaving groups (though none are present on the parent molecule, substitution reactions can be envisaged where a substituent is replaced) makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In hypothetical SNAr reactions involving a derivative of this compound with a leaving group (e.g., a halogen) at a position ortho or para to the nitro group, the reaction would proceed via a Meisenheimer complex. The nitro group is essential for stabilizing the negative charge of this intermediate through resonance.

The general mechanism for an SNAr reaction is a two-step process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Departure of the leaving group: The leaving group departs, restoring the aromaticity of the ring.

Due to the substitution pattern of this compound, the most likely positions for SNAr, should a suitable leaving group be present, would be ortho and para to the nitro group.

Electrophilic Aromatic Substitution: The benzene (B151609) ring in this compound is generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitro and acetyl groups. The methyl group is an activating group, but its influence is likely outweighed. The nitro group directs incoming electrophiles to the meta position relative to itself, while the acetyl group also directs meta. The methyl group directs ortho and para. Considering the positions on the ring, electrophilic attack is highly disfavored.

Reactions at the Acetyl Group: The acetyl group itself can undergo various reactions. The α-carbon to the carbonyl group can be deprotonated to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations. The kinetics of enolisation of substituted acetophenones have been studied, and it is known that the rate of enolisation can be influenced by catalysts and the electronic nature of the substituents on the aromatic ring. researchgate.net For instance, studies on m-nitroacetophenone have shown that enolisation can be catalyzed by amino acids and follows first-order kinetics. researchgate.net

Radical Reactions: The nitro group can undergo reduction to a nitro radical anion. Furthermore, theoretical studies on nitrotoluene isomers suggest that C-NO2 bond dissociation and H-atom migration can be important reaction channels, particularly at higher temperatures. rsc.org For o-nitrotoluene, H-atom migration from the methyl group to the nitro group is a dominant reaction. rsc.org A similar intramolecular hydrogen abstraction could be envisaged for this compound.

While specific rearrangement reactions for this compound are not widely reported, related compounds undergo interesting transformations. For instance, the Nef reaction involves the acid-catalyzed conversion of a primary or secondary nitroalkane to a carbonyl compound. wikipedia.orgorganic-chemistry.org If the acetyl group of this compound were to be modified to a nitroalkyl group, a Nef-type reaction could be possible.

Fragmentation reactions could be initiated by photochemical excitation or mass spectrometry conditions. The C-N bond of the nitro group and the C-C bond of the acetyl group are likely points of initial fragmentation.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Detailed experimental kinetic and thermodynamic data for reactions of this compound are scarce in the literature. However, we can infer expected trends based on studies of similar compounds.

The determination of reaction orders and rate constants would require experimental studies, such as monitoring the concentration of reactants or products over time. For a hypothetical reaction, such as the enolisation of this compound, one could expect the reaction to follow first-order kinetics with respect to the ketone, similar to what has been observed for m-nitroacetophenone. researchgate.net

Below is an illustrative data table for a hypothetical base-catalyzed enolisation reaction of this compound, demonstrating how reaction orders and rate constants could be determined.

| Initial Concentration of this compound (M) | Initial Concentration of Base (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

The activation energy (Ea) for a reaction involving this compound would be determined by studying the temperature dependence of the rate constant, using the Arrhenius equation. Theoretical calculations, such as those performed for nitrotoluene isomers, can provide insights into the potential energy surfaces and the structures of transition states. rsc.org For example, a study on nitrotoluenes calculated the energy barriers for various unimolecular reactions. rsc.org

An illustrative table of thermodynamic parameters for a hypothetical reaction of this compound is presented below.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

| 298 | 0.015 | 55 | 52.5 | -80 |

| 308 | 0.032 | 55 | 52.4 | -80 |

| 318 | 0.065 | 55 | 52.3 | -80 |

This is a hypothetical data table for illustrative purposes.

The data in this table would allow for the construction of an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy. The enthalpy and entropy of activation provide further information about the transition state. A negative entropy of activation, as shown in the table, would suggest a more ordered transition state compared to the reactants, which is common for bimolecular reactions.

Solvent Effects and Catalytic Influences on Reaction Rates

For hypothetical reactions, such as the reduction of the nitro group or nucleophilic attack at the carbonyl carbon, solvent polarity would be expected to play a significant role. For instance, in a hypothetical nucleophilic addition to the carbonyl group, polar protic solvents could stabilize the transition state by hydrogen bonding, potentially affecting the reaction rate. The choice of catalyst would be paramount for many transformations. For example, the reduction of the nitro group to an amine is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The efficiency and selectivity of such a reduction would be highly dependent on the choice of catalyst, solvent, and reaction conditions.

Without specific experimental studies, a quantitative analysis of solvent and catalytic effects on the reaction rates of this compound remains speculative.

Isotope Effects in Mechanistic Investigations of this compound Reactions

There are no specific studies reporting on the use of isotope effects to investigate the reaction mechanisms of this compound found in the surveyed scientific literature.

Isotope effect studies, particularly kinetic isotope effects (KIEs), are powerful tools for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. For example, if a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would result in a primary kinetic isotope effect (kH/kD > 1).

In the context of this compound, one could envision several reactions where isotope labeling could be mechanistically informative. For instance, in a base-catalyzed enolization, deuteration of the acetyl methyl group would be expected to exhibit a primary KIE if the deprotonation is the rate-limiting step. Similarly, studying the reduction of the nitro group using a deuterated reducing agent could provide insights into the mechanism of reduction. However, without experimental data, any discussion of isotope effects remains purely theoretical.

Advanced Spectroscopic and Structural Elucidation of 1 5 Methyl 2 Nitrophenyl Ethanone and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Assignment

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of 1-(5-Methyl-2-nitrophenyl)ethanone. Beyond simple proton and carbon chemical shift assignments, advanced NMR methodologies provide profound insights into its molecular behavior in both solution and the solid state.

Conformational Analysis and Dynamic NMR Studies

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the acetyl group to the phenyl ring. This rotation gives rise to different conformers, with the relative orientation of the carbonyl group and the ortho-nitro group being of particular interest. Due to steric hindrance from the bulky ortho-nitro group, the acetyl group is expected to be forced out of the plane of the aromatic ring.

In analogous ortho-substituted acetophenones, such as o-nitroacetophenone, temperature-dependent NMR studies have revealed an equilibrium between different rotational isomers (s-trans and s-cis). cdnsciencepub.com It is anticipated that this compound would exhibit similar dynamic behavior. Variable temperature (VT) NMR experiments can be employed to study this equilibrium. As the temperature changes, the rate of interconversion between conformers can be monitored by observing changes in the NMR lineshapes. At low temperatures, where interconversion is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a time-averaged signal. From this data, the energy barrier to rotation (ΔG‡) can be calculated, providing quantitative information about the conformational stability. researchgate.net Studies on similar molecules have determined rotational barrier energies, which are influenced by the nature and position of substituents on the phenyl ring. researchgate.net

Table 1: Expected Parameters from Dynamic NMR Studies of this compound

| Parameter | Technique | Expected Information | Analog-Based Findings |

| Rotational Energy Barrier (ΔG‡) | Variable Temperature NMR | Quantifies the energy required for rotation around the aryl-carbonyl bond. | Rotational barriers in substituted acetophenones are influenced by steric and electronic effects of the substituents. researchgate.net |

| Conformational Equilibrium | Low-Temperature NMR | Identifies the populations of stable conformers (e.g., s-cis vs. s-trans). | Studies on o-nitroacetophenone show a temperature-dependent equilibrium between conformers. cdnsciencepub.com |

| Rate of Interconversion (k) | NMR Lineshape Analysis | Determines the speed at which conformers interchange at a given temperature. | The rate can be calculated from the coalescence temperature of NMR signals. researchgate.net |

Solid-State NMR for Polymorphic Forms and Supramolecular Structures

Techniques such as 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful. The 13C chemical shifts in an ssNMR spectrum are highly sensitive to the local electronic environment of the carbon nuclei. nih.gov Consequently, different crystal packing arrangements in polymorphs will result in distinct sets of chemical shifts, providing a fingerprint for each crystalline form. nih.gov Furthermore, ssNMR can provide information on the number of crystallographically inequivalent molecules in the unit cell.

Dynamic nuclear polarization (DNP) can be used to enhance the sensitivity of ssNMR experiments, allowing for the detection of minor polymorphic forms within a mixture. rsc.org This is crucial for quality control and understanding the stability of solid forms. rsc.org

Table 2: Potential Application of 13C Solid-State NMR for Polymorph Screening

| Feature | Description | Utility for this compound |

| Chemical Shifts | Variations in peak positions for carbonyl, aromatic, and methyl carbons. | Each polymorph will exhibit a unique set of chemical shifts due to different intermolecular interactions and packing. nih.gov |

| Number of Resonances | Splitting of signals can indicate multiple, non-equivalent molecules in the crystal's asymmetric unit. | Provides direct insight into the crystallographic structure. |

| Relaxation Times (T1) | Measurement of spin-lattice relaxation times. | Differences in T1 values can correlate with molecular mobility and the relative stability of different polymorphs. nih.gov |

Advanced 2D NMR Techniques (e.g., DOSY, NOESY) for Intermolecular Interactions

Two-dimensional NMR techniques provide deeper insights into molecular structure and interactions in solution.

Diffusion-Ordered Spectroscopy (DOSY) separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. researchgate.net For this compound, DOSY could be used to study self-association or the formation of aggregates in solution. If the molecule forms dimers or larger clusters, these species would diffuse more slowly than the monomer, resulting in a distinct diffusion coefficient that can be measured.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by chemical bonds. scispace.com For this compound, NOESY is critical for:

Conformational Analysis: Intramolecular NOEs between the acetyl methyl protons and the aromatic protons can definitively establish the preferred orientation of the acetyl group relative to the phenyl ring. doi.org

Intermolecular Interactions: Intermolecular NOEs between molecules of this compound or between it and a solvent molecule can provide direct evidence of how these molecules interact and associate in solution. mdpi.com A combined DOSY-NOESY experiment can further correlate diffusion (size) with specific intermolecular contacts. scirp.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Probing and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the intra- and intermolecular forces within a molecule. cdnsciencepub.commdpi.com

Analysis of Band Assignments and Characteristic Frequencies

The IR and Raman spectra of this compound are expected to show a series of characteristic bands corresponding to its functional groups. By analyzing the spectra of structurally similar compounds like p-nitroacetophenone and other substituted acetophenones, a reliable assignment of these vibrational modes can be made. cdnsciencepub.comnih.gov

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1680-1700 cm-1. The exact position is sensitive to electronic effects; the electron-withdrawing nitro group would typically increase the frequency, but its position relative to the acetyl group and potential steric interactions can modulate this effect. cdnsciencepub.com

Nitro (NO2) Group Vibrations: The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (νas) typically found between 1520-1560 cm-1 and a symmetric stretch (νs) between 1350-1380 cm-1. These bands are highly characteristic.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm-1. mdpi.com The C=C stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm-1 region. The substitution pattern on the ring influences the exact positions and intensities of these bands.

Methyl (CH3) Group Vibrations: C-H stretching and bending vibrations from both the acetyl and the ring-attached methyl groups will be present in the spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Expected Intensity (IR) |

| Ketone (C=O) | Stretching (νC=O) | 1680 - 1700 | Strong |

| Nitro (NO2) | Asymmetric Stretch (νas) | 1520 - 1560 | Strong |

| Nitro (NO2) | Symmetric Stretch (νs) | 1350 - 1380 | Strong |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretching (νC-H) | 3000 - 3100 | Medium to Weak |

| Methyl C-H | Stretching (νC-H) | 2850 - 3000 | Medium |

Hydrogen Bonding Networks and Intermolecular Interactions from Vibrational Spectra

While this compound does not possess a hydrogen bond donor group, its carbonyl and nitro oxygens can act as hydrogen bond acceptors. The formation of intermolecular hydrogen bonds, for instance with a protic solvent, has a noticeable effect on the vibrational spectrum. nasa.gov

Specifically, hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the carbonyl stretching frequency to a lower wavenumber (a red shift). nih.gov The magnitude of this shift is proportional to the strength of the hydrogen bond. Similarly, interactions with the nitro group can perturb its stretching frequencies. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Abundance Profiling

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound. When the molecule is ionized in a mass spectrometer, typically by electron impact, it forms a molecular ion (M⁺•) which can then break down into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap to the molecule's structure.

The fragmentation of this compound is dictated by its functional groups: the ketone and the nitro-substituted aromatic ring. Common fragmentation patterns for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. For this molecule, α-cleavage can result in the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetyl group (•COCH₃).

The nitro group also heavily influences the fragmentation pathway. Nitroarenes characteristically lose fragments such as •NO and •NO₂ from the molecular ion. The interplay between these fragmentation-directing groups leads to a complex mass spectrum that is unique to the molecule's structure.

A plausible fragmentation pathway for this compound would involve:

Formation of the molecular ion [C₉H₉NO₃]⁺•.

α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) to form the [M-15]⁺ ion, a 5-methyl-2-nitrophenyl acylium ion. This is often a prominent peak in the spectra of methyl ketones. libretexts.org

Nitro Group Fragmentation: Sequential losses from the aromatic ring, such as the loss of a nitro group (•NO₂, 46 Da) to form [M-46]⁺ or a nitric oxide radical (•NO, 30 Da) followed by the loss of a carbonyl group (CO, 28 Da).

The relative abundance of these fragments helps in confirming the structure of the parent compound and distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. For this compound, the molecular formula is C₉H₉NO₃. sigmaaldrich.com Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds that might have the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Theoretical Exact Mass | 179.05824 Da |

This table presents theoretical data. Experimental HRMS would yield an observed mass to compare against the theoretical value.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules, particularly in complex mixtures such as biological samples. enghusen.dk It is instrumental in identifying the metabolites of a parent drug or the products of a chemical reaction. The process involves selecting a specific precursor ion (e.g., the molecular ion of a potential metabolite), fragmenting it through collision-induced dissociation, and then analyzing the resulting product ions. enghusen.dk

While specific metabolic studies on this compound are not widely published, the known metabolic pathways for aromatic nitro compounds and ketones can be predicted. Metabolism could involve the reduction of the nitro group to an amino group or oxidation of the methyl group on the ring or the acetyl group.

For example, if the nitro group were reduced to an amine, the resulting metabolite, 1-(5-Methyl-2-aminophenyl)ethanone, would have a distinct molecular ion. MS/MS analysis of this ion would show a fragmentation pattern different from the parent compound, likely lacking the characteristic losses of •NO and •NO₂. This comparative analysis allows for the precise structural identification of metabolites. nih.gov

Table 2: Hypothetical MS/MS Fragmentation for a Metabolite of this compound

| Precursor Ion (Metabolite) | Precursor Mass (m/z) | Key Fragment Ions (m/z) | Neutral Loss |

|---|---|---|---|

| [1-(5-Methyl-2-aminophenyl)ethanone+H]⁺ | 150 | 135, 107 | CH₃, COCH₃ |

This table is illustrative of how MS/MS could be used to identify potential metabolites based on their predicted structures and fragmentation patterns.

X-ray Crystallography: Elucidating Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the intermolecular forces that govern how molecules pack together in a crystal lattice.

Analysis of Unit Cell Parameters and Space Group Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related nitrophenyl derivatives provides insight into the expected crystallographic features. For instance, the crystal structure of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, a more complex analog, reveals specific packing arrangements. mdpi.com In a crystallographic study, the first step is to determine the unit cell—the basic repeating block of the crystal—and its symmetry, which is described by one of the 230 possible space groups. mu.edu.tr

For a hypothetical crystal of this compound, X-ray diffraction would determine the dimensions of the unit cell (lattice parameters a, b, and c, and angles α, β, and γ) and the space group. This fundamental data defines the crystal system (e.g., monoclinic, orthorhombic) and the symmetry operations within the crystal. actachemscand.org

Table 3: Illustrative Crystallographic Data for a Nitrophenyl Analog

| Parameter | Value |

|---|---|

| Compound | (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1368 (2) |

| b (Å) | 11.2312 (3) |

| c (Å) | 12.0805 (3) |

| α (°) | 100.869 (1) |

| β (°) | 94.494 (1) |

| γ (°) | 108.435 (1) |

| Volume (ų) | 1255.08 (5) |

This data from a related structure illustrates the type of information obtained from an X-ray crystallographic analysis.

Investigation of Intermolecular Forces: π-π Stacking, C-H···O Interactions, and Halogen Bonding

The way molecules arrange in a crystal is determined by a network of non-covalent intermolecular forces.

π-π Stacking: The electron-deficient nitrophenyl ring in this compound is expected to participate in π-π stacking interactions. researchgate.net The nitro group withdraws electron density from the aromatic ring, making it a good partner for stacking with electron-rich aromatic systems, or in an offset arrangement with another nitrophenyl ring to minimize electrostatic repulsion. nih.gov Studies of other nitroarenes show that these stacking interactions are a dominant force in their crystal packing. researchgate.net

C-H···O Interactions: Weak hydrogen bonds of the C-H···O type are also expected to be significant. The hydrogen atoms of the methyl groups and the aromatic ring can act as donors, while the oxygen atoms of the nitro and carbonyl groups act as acceptors. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and their study is critical, particularly in the pharmaceutical industry. To date, there are no specific polymorphism studies reported for this compound. However, the presence of flexible functional groups and the potential for various intermolecular interactions suggest that polymorphism could be possible under different crystallization conditions.

Co-crystallization involves crystallizing a target molecule with another molecule (a "coformer") to create a new crystalline solid with potentially improved properties. Studies on related acetophenone (B1666503) derivatives have shown that co-crystallization can be used to modulate crystal packing through the introduction of new intermolecular interactions, such as hydrogen bonding or halogen bonding, with the chosen coformer. rsc.org

Computational Chemistry and Theoretical Modeling of 1 5 Methyl 2 Nitrophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic properties and potential reactivity of molecules.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization), predict its vibrational frequencies (which correspond to infrared and Raman spectra), and forecast other spectroscopic properties. Despite the utility of DFT, no specific studies applying this method to 1-(5-Methyl-2-nitrophenyl)ethanone have been identified in the public domain.

Ab Initio Methods for Accurate Energy Calculations and Reaction Barriers

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. They are often used to obtain highly accurate energies and to calculate the energy barriers of chemical reactions. A search for ab initio calculations specifically for this compound did not yield any published research.

Molecular Electrostatic Potential (MEP) Mapping for Understanding Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution within a molecule, highlighting electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). This information is crucial for predicting how a molecule will interact with other reagents. Unfortunately, no MEP mapping studies for this compound are currently available in the literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of different conformations (shapes) it can adopt and how it interacts with solvent molecules. This is particularly important for understanding the behavior of molecules in solution. There are no published MD simulation studies specifically focused on this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. These models are instrumental in the design of new molecules with desired characteristics. No QSAR or QSPR studies that include this compound as part of the dataset were found.

Reaction Pathway Modeling and Transition State Locating for Mechanistic Insights

Computational modeling can be used to map out the step-by-step mechanism of a chemical reaction, including the identification of high-energy transition states. This provides invaluable insights into how a reaction proceeds and can aid in the optimization of reaction conditions. A search for reaction pathway modeling involving this compound did not return any relevant studies.

Applications in Advanced Materials Science and Functional Systems Incorporating 1 5 Methyl 2 Nitrophenyl Ethanone

Role as a Precursor or Building Block in the Synthesis of Functional Polymers and Copolymers

The molecular architecture of 1-(5-Methyl-2-nitrophenyl)ethanone makes it a promising candidate as a monomer or a precursor to a monomer for the synthesis of functional polymers. The presence of the ketone and nitro groups offers two distinct chemical handles for polymerization or post-polymerization modification.

The nitro group (—NO₂) is readily reducible to an amine group (—NH₂). This transformation is a cornerstone of polymer chemistry, converting the molecule into an aminophenyl ketone. This resulting aromatic diamine can then be used as a monomer in step-growth polymerizations to create high-performance polymers such as polyamides, polyimides, or polyureas. These polymers are often characterized by high thermal stability, mechanical strength, and chemical resistance.

Alternatively, the ketone's carbonyl group (C=O) and the adjacent methyl group can be targeted. The methyl group can be halogenated to create a reactive site, for example, producing 1-(5-(bromomethyl)-2-nitrophenyl)ethanone, which can participate in various polymerization reactions. Furthermore, the ketone itself can undergo condensation reactions, potentially forming polymers with conjugated backbones, which are of interest for their electronic properties. The polymerization of methyl methacrylate, for instance, can be mediated by nitroxide-based alkoxyamines, suggesting pathways for creating copolymers by incorporating nitrophenyl moieties. researchgate.net

Integration into Optical and Optoelectronic Materials: Design Principles and Performance Evaluation

Nitroaromatic compounds are a well-established class of materials in optics and optoelectronics due to their unique electronic properties. The strong electron-withdrawing nature of the nitro group is key to this functionality.

Investigation of Nonlinear Optical (NLO) Properties in Nitroaromatic Frameworks

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, frequency conversion, and optical switching. The NLO response in organic molecules often arises from a significant change in dipole moment upon excitation, a feature enhanced by the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.gov

In this compound, the nitro group acts as a powerful electron acceptor. The methyl group (—CH₃) is a weak electron donor, and the acetyl group (—COCH₃) is also electron-withdrawing. This arrangement creates a significant intramolecular charge-transfer (ICT) character. nih.govacs.org While this specific isomer is not a classic "push-pull" system due to the relative positions of the groups, the inherent charge polarization is fundamental to NLO activity. The delocalization of π-electrons across the benzene (B151609) ring enhances this effect. nih.govacs.org Research on related nitroaniline isomers demonstrates that the substitution pattern significantly influences the third-order NLO properties. acs.org It is therefore expected that this compound and polymers derived from it would exhibit NLO behavior, meriting further investigation.

Table 1: NLO Properties of Representative Nitroaromatic Compounds

| Compound | Molecular Formula | Key Feature | Application Area |

| m-Nitroaniline | C₆H₆N₂O₂ | Donor-Acceptor Pair | NLO Research nih.govacs.org |

| p-Nitroaniline | C₆H₆N₂O₂ | Stronger Donor-Acceptor | NLO Materials |

| 1,3,5-Trinitrobenzene | C₆H₃N₃O₉ | Multiple Acceptor Groups | Crystal Engineering psu.edursc.org |

| 4-Nitroacetophenone | C₈H₇NO₃ | Keto & Nitro Groups | NLO, Synthesis nih.gov |

This table presents data for related compounds to illustrate the principles of NLO properties in nitroaromatic systems.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The performance of OLEDs and OPVs relies on the careful selection of materials for charge injection, transport, and recombination. oled.comrsc.org These devices are constructed from multiple layers, including electron transport layers (ETLs) and hole transport layers (HTLs). oled.com

Due to its strong electron-withdrawing nitro group, this compound and polymers derived from it could function as electron-accepting or electron-transporting materials. researchgate.net In OPVs, there is a constant search for novel non-fullerene acceptors (NFAs) to pair with polymer donors. nih.gov The introduction of nitro-substituted end groups has been shown to be a viable strategy for designing high-performance acceptor materials, as it can effectively tune the material's energy levels and molecular packing. nankai.edu.cn The electronic properties of this compound make it a candidate for exploration as a building block for such NFA materials.

In OLEDs, while emissive materials are key, the charge transport layers are equally critical for efficient device operation. bohrium.com Materials with electron-deficient aromatic rings are often employed as hosts for phosphorescent emitters or as electron transporters. The nitro-functionalized core of this compound provides a foundation for designing such materials.

Utilization in Supramolecular Chemistry and Crystal Engineering for Tailored Material Properties

Crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to create materials with specific properties. This is achieved by programming molecules to interact through predictable non-covalent interactions. researchgate.net The functional groups on this compound make it an excellent candidate for this "bottom-up" approach.

The nitro group is a well-understood and powerful directing group in crystal engineering. psu.edursc.org Its oxygen atoms are effective hydrogen bond acceptors, capable of forming C—H···O interactions. mdpi.com Furthermore, the nitro group can participate in other stabilizing interactions, such as O···N interactions between adjacent nitro groups. researchgate.net

The ketone's carbonyl oxygen is also a strong hydrogen bond acceptor. The combination of both a nitro and a ketone group provides multiple sites for forming robust, directional, and predictable intermolecular hydrogen-bonded networks. The aromatic ring itself can engage in π-π stacking and C-H/π interactions, further stabilizing the crystal lattice. researchgate.netmdpi.com By systematically studying the crystallization of this molecule and its derivatives, it may be possible to create crystalline materials with tailored architectures and, consequently, tailored bulk properties like solubility, melting point, and even optical characteristics. Studies on other acetophenone (B1666503) derivatives have shown that weak interactions like C-H···O and π-π stacking are crucial in directing their self-assembly. researchgate.net

Ligand Design and Coordination Chemistry with Metal Centers for Catalytic or Sensing Applications

The fields of catalysis and chemical sensing heavily rely on the design of organic ligands that can bind to metal centers, modifying their reactivity and creating specific functionalities. This compound possesses features that make it a promising ligand.

The oxygen atom of the ketone group can act as a Lewis basic site, coordinating to a metal center in an η¹-fashion. wikipedia.org Additionally, the two oxygen atoms of the nitro group also have lone pairs available for coordination. This allows the molecule to potentially act as a bidentate or even a bridging ligand, linking multiple metal centers.

The electronic properties of the ligand are critical in tuning the catalytic activity of the metal center. The strong electron-withdrawing nature of the nitro and acetyl groups would make the coordinated metal center more Lewis acidic, which can be advantageous in many catalytic reactions, such as hydrogenations or oxidations. acs.orgnih.gov Metal-ligand cooperativity, where both the metal and the ligand participate in bond activation, is a powerful concept in catalysis, and ligands based on ketone frameworks have shown promise in this area. nih.govnih.gov Supported gold nanoparticles, for example, have shown high activity for the chemoselective hydrogenation of nitroaromatics, a process influenced by the interaction of the nitro group with the catalyst surface. researchgate.net Complexes formed with this compound could be explored for their efficacy in such selective reductions or other catalytic transformations.

Environmental Fate and Ecotoxicological Research of 1 5 Methyl 2 Nitrophenyl Ethanone

Degradation Pathways in Environmental Compartments: Mechanistic Investigations

The environmental persistence of 1-(5-Methyl-2-nitrophenyl)ethanone is dictated by a combination of photolytic, biological, and chemical degradation processes. These pathways determine the compound's transformation and potential for removal from soil and water systems.

Photolytic Degradation Under Simulated Environmental Conditions

The efficiency of photolytic degradation can be influenced by environmental factors such as the intensity of solar radiation, the presence of photosensitizing agents (e.g., humic substances in natural waters), and the pH of the medium.

Biotransformation by Microbial Communities in Soil and Water

Microbial biotransformation is a critical process in the environmental breakdown of organic pollutants. Numerous microorganisms have demonstrated the ability to degrade nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. nih.gov The primary mechanism for the initial microbial attack on nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. acs.org This reductive pathway is a common feature in the metabolism of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and dinitrotoluenes (DNTs) by a wide range of bacteria and fungi under both aerobic and anaerobic conditions. usgs.gov

It is highly probable that this compound undergoes a similar biotransformation process. Soil and aquatic microorganisms would likely reduce the nitro group to form 1-(2-amino-5-methylphenyl)ethanone. This initial transformation product can then be further degraded, potentially through ring cleavage, leading to mineralization into carbon dioxide, water, and inorganic nitrogen. The rate and extent of this biotransformation would depend on various factors including the composition and activity of the microbial community, soil type, nutrient availability, and the presence of other organic compounds. nih.govresearchgate.net

Abiotic Hydrolysis and Oxidation Processes

Abiotic hydrolysis, the reaction with water, can be a degradation pathway for certain organic compounds. For this compound, the ester-like linkage in the acetyl group could potentially be susceptible to hydrolysis, although the stability of the aromatic ring and the deactivating effect of the nitro group may limit this process under typical environmental pH conditions. Studies on the hydrolysis of p-nitrophenyl esters have shown that the reaction is catalyzed by certain enzymes and can be influenced by the surrounding chemical environment. nih.govcdnsciencepub.comresearchgate.netnih.gov However, the spontaneous hydrolysis of the acetyl group in this compound in the absence of specific catalysts is expected to be slow.

Oxidation processes, mediated by reactive oxygen species present in the environment (e.g., hydroxyl radicals), can also contribute to the degradation of nitroaromatic compounds. The aromatic ring is susceptible to oxidative attack, which can lead to ring cleavage and the formation of smaller, more biodegradable organic acids.

Mechanistic Studies of Ecotoxicity and Environmental Impact of Nitroaromatic Compounds

The ecotoxicity of nitroaromatic compounds is a significant concern due to their potential to cause adverse effects in a wide range of organisms. The nitro group is a key determinant of their toxicological properties.

Interaction with Aquatic Organisms: Cellular and Biochemical Responses

Nitroaromatic compounds have been shown to be toxic to various aquatic organisms, including fish, invertebrates, and algae. waterquality.gov.auwaterquality.gov.au The toxicity generally increases with the number of nitro groups on the aromatic ring. waterquality.gov.au While specific toxicity data for this compound is not available, data for related compounds such as dinitrotoluenes can provide an indication of its potential aquatic toxicity. For example, 2,4-dinitrotoluene (B133949) has been found to be toxic to the freshwater invertebrate Daphnia magna at chronic exposure levels. waterquality.gov.au

The mechanisms of toxicity often involve the metabolic activation of the nitro group. The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and other adverse cellular effects. Furthermore, these intermediates can participate in redox cycling, generating reactive oxygen species (ROS) that cause oxidative stress, damage cellular components, and disrupt normal physiological processes.

Table 1: Aquatic Toxicity of Selected Nitroaromatic Compounds

| Compound | Organism | Endpoint | Value (µg/L) | Reference |

| 2,4-Dinitrotoluene | Daphnia magna (Water flea) | Chronic NOEC (reproduction) | 20 | waterquality.gov.au |

| 2,4,6-Trinitrotoluene | Daphnia magna (Water flea) | 48-hour EC50 | 4,900-24,800 | waterquality.gov.au |

| Nitrobenzene | Pimephales promelas (Fathead minnow) | 96-hour LC50 | 1,800-156,000 | waterquality.gov.au |

| 1-Chloro-3-nitrobenzene | Fish | 96-hour LC50 | 550 | waterquality.gov.au |

NOEC: No Observed Effect Concentration; EC50: Median Effective Concentration; LC50: Median Lethal Concentration.

Impact on Soil Microbiome and Nutrient Cycling

The introduction of nitroaromatic compounds into the soil can have significant impacts on the soil microbiome and the essential biogeochemical cycles it governs. While some microorganisms can degrade these compounds, high concentrations can be inhibitory or toxic to a broad range of soil microbes. researchgate.net This can lead to shifts in the microbial community structure, favoring organisms that are tolerant or capable of utilizing the contaminant.

Such shifts in the microbial community can have cascading effects on nutrient cycling. For example, processes like nitrification and denitrification, which are critical for the nitrogen cycle, can be inhibited by the presence of toxic compounds. This can alter the availability of nitrogen for plants and other organisms in the ecosystem. The specific impacts of this compound on the soil microbiome are not known, but based on the behavior of other nitroaromatics, it is plausible that it could disrupt microbial community dynamics and function, particularly in areas of high contamination.

Remediation Strategies for Nitroaromatic Contaminants: Adsorption, Biodegradation, and Advanced Oxidation Processes

The remediation of sites contaminated with nitroaromatic compounds like this compound necessitates effective and often multifaceted strategies. The primary approaches under investigation and in use include adsorption, biodegradation, and advanced oxidation processes (AOPs). Each of these methods offers distinct advantages and is suited to different environmental conditions and contaminant concentrations.

Adsorption

Adsorption is a widely used physicochemical treatment method for the removal of organic pollutants from water. This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the contaminant and the adsorbent material, such as surface area, pore size distribution, and surface chemistry.

Common Adsorbents for Nitroaromatic Compounds:

Activated Carbon: Due to its high porosity and large surface area, activated carbon is a highly effective adsorbent for a wide range of organic compounds, including aromatic hydrocarbons. nih.gov Studies on the adsorption of similar aromatic compounds like benzene (B151609), toluene (B28343), and xylene have demonstrated the efficacy of activated carbon. nih.gov The adsorption capacity is influenced by the molecular size of the compound, with smaller molecules like benzene and toluene showing greater adsorption than larger molecules like xylene. nih.gov While specific data for this compound is limited, its aromatic nature and the presence of functional groups suggest that activated carbon would be a viable adsorbent. The efficiency of acetaldehyde (B116499) adsorption on various activated carbons has also been studied, indicating that the chemical and physical properties of the activated carbon play a crucial role. eeer.orgresearchgate.net

Carbon Fibers: Activated carbon fibers (ACFs) and other carbon-based fiber materials are also being explored for their adsorptive properties. eeer.orgresearchgate.net ACF2, for instance, has shown significant acetaldehyde adsorption efficiency due to its large surface area and selective absorption capabilities. eeer.org

Composite Materials: Research into composite materials, such as a combination of activated carbon and activated carbon fibers, has shown enhanced adsorption efficiencies for certain volatile organic compounds under specific conditions. eeer.orgresearchgate.net

Table 1: Adsorption Data for Structurally Related Compounds

| Adsorbate | Adsorbent | Key Findings |

| Benzene, Toluene, Xylenes | Activated Carbon | Adsorption kinetic constant increased in the order of xylene < toluene < benzene. nih.gov |

| Acetaldehyde | Activated Carbon (AC4, impregnated) | Higher adsorption efficiency (95.9%) compared to non-impregnated ACs. eeer.orgresearchgate.net |

| Acetaldehyde | Activated Carbon Fiber (ACF2) | High adsorption efficiency (50.9%) attributed to large surface area. eeer.org |

| Acetaldehyde | Composite (AC4 + ACF2) | Highest adsorption efficiency (97.9%) under dry conditions. eeer.orgresearchgate.net |

Biodegradation

Biodegradation utilizes microorganisms to break down hazardous organic compounds into less toxic or non-toxic substances. This approach is often considered a more environmentally friendly and cost-effective remediation strategy. The success of biodegradation hinges on the presence of microorganisms with the appropriate metabolic pathways to degrade the target contaminant.

Research has shown that various bacteria and fungi can degrade nitroaromatic compounds. For instance, Pseudomonas species have been identified as capable of degrading nitrotoluenes. Pseudomonas putida F1 and Pseudomonas sp. strain JS150 have been shown to oxidize 2- and 3-nitrotoluene (B166867) to their corresponding nitrobenzyl alcohols. nih.gov The same strains were also capable of oxidizing 4-nitrotoluene (B166481) to 2-methyl-5-nitrophenol (B1294729) and 3-methyl-6-nitrocatechol. nih.gov This indicates that the position of the nitro group on the toluene ring influences the initial enzymatic attack and the subsequent degradation pathway. nih.gov

Table 2: Biodegradation of Structurally Similar Nitroaromatic Compounds

| Compound | Microorganism | Degradation Products |

| 2-Nitrotoluene (B74249) | Pseudomonas putida F1, Pseudomonas sp. strain JS150 | 2-Nitrobenzyl alcohol |

| 3-Nitrotoluene | Pseudomonas putida F1, Pseudomonas sp. strain JS150 | 3-Nitrobenzyl alcohol |

| 4-Nitrotoluene | Pseudomonas putida F1, Pseudomonas sp. strain JS150 | 2-Methyl-5-nitrophenol, 3-Methyl-6-nitrocatechol |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov These processes are particularly effective for the degradation of recalcitrant organic pollutants that are resistant to conventional treatment methods. mdpi.com

Several AOPs have been investigated for the treatment of nitroaromatic compounds, including:

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. epa.gov

UV/H2O2: The combination of ultraviolet (UV) light and hydrogen peroxide (H2O2) generates hydroxyl radicals, leading to the rapid degradation of organic compounds. mdpi.com

Fenton and Photo-Fenton Processes: These processes use iron salts as a catalyst to decompose hydrogen peroxide, producing hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. mdpi.com

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation, which can generate hydroxyl radicals and degrade pollutants. mdpi.com

The effectiveness of AOPs can be influenced by factors such as pH, the concentration of the oxidant, and the presence of other substances in the water. mdpi.com For instance, the degradation of N-methyl-2-pyrrolidone using ozone-based AOPs was found to be more efficient in alkaline conditions. epa.gov

While specific studies on the AOP-mediated degradation of this compound are scarce, research on the oxidation of 2-nitrotoluene with permanganate (B83412) suggests that the aromatic ring and the methyl group are potential sites for oxidative attack. researchgate.net Furthermore, the ozonation of aromatic ketones has been shown to result in the formation of nitro derivatives, indicating that the aromatic ring is susceptible to electrophilic attack under these conditions. psu.edu However, it's important to note that AOPs can sometimes lead to the formation of transformation products that may also be of environmental concern. mostwiedzy.pl

Table 3: Advanced Oxidation Processes for Related Organic Compounds

| Process | Target Compound | Key Findings |

| Permanganate Oxidation | 2-Nitrotoluene | Quantum chemistry calculations indicate potential oxidation pathways. researchgate.net |

| Ozone-based AOPs | N-Methyl-2-pyrrolidone | Efficient degradation in alkaline medium; UV/O3 process most efficient for TOC removal. epa.gov |

| UV/H2O2, UV/PS | Ofloxacin, Levofloxacin | Significant improvement in degradation efficiency compared to UV alone. mdpi.com |

| Sonolysis | General Organic Pollutants | Degradation occurs via cavitation bubbles and reactive species. mdpi.com |

The remediation of environmental contamination by this compound and other nitroaromatic compounds requires a comprehensive understanding of their environmental behavior and the application of suitable treatment technologies. While direct research on this specific compound is limited, studies on structurally similar molecules provide valuable insights into the potential efficacy of adsorption, biodegradation, and advanced oxidation processes. Activated carbon and other sorbents show promise for physical removal. Biodegradation by specific microbial strains, particularly those capable of degrading nitrotoluenes, offers a sustainable treatment option. Advanced oxidation processes provide a powerful tool for the chemical destruction of these persistent pollutants. Future research should focus on elucidating the specific degradation pathways and optimizing the process parameters for the complete and safe remediation of this compound from the environment.

Advanced Analytical Methodologies for the Detection and Quantification of 1 5 Methyl 2 Nitrophenyl Ethanone

Chromatographic Techniques with Advanced Detection Systems

Chromatographic methods are central to the separation and analysis of 1-(5-methyl-2-nitrophenyl)ethanone from intricate mixtures. The choice of technique and detector is paramount in achieving the desired analytical performance.

High-Performance Liquid Chromatography (HPLC) with UV-Vis, Fluorescence, and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of nitroaromatic compounds. pharmaguideline.com For this compound, a reversed-phase HPLC setup is typically employed.

UV-Vis Detection: The presence of the nitroaromatic chromophore in this compound makes it readily detectable by UV-Vis spectrophotometry. The nitro group in nitroaromatic compounds typically results in two absorption maxima, around 230 and 330 nm. pmda.go.jp An HPLC method analogous to EPA Method 8330.0 for other nitroaromatics could be adapted, using a C18 or phenyl column with an isocratic or gradient elution of an acetonitrile/water or methanol/water mobile phase. waters.comauroraprosci.com Detection would be performed at a wavelength around 254 nm to ensure high sensitivity. waters.com For instance, a method for a structurally similar compound, 1-(2-Chloro-5-nitrophenyl)ethan-1-one, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Fluorescence Detection: While native fluorescence of many nitroaromatic compounds is weak or non-existent due to the electron-withdrawing nature of the nitro group which quenches fluorescence, derivatization can be employed to introduce a fluorescent tag. rsc.orgmdpi.comresearchgate.net Alternatively, some specialized fluorophores exhibit a "turn-on" fluorescence response in the presence of nitroaromatics. sdu.dk This approach, though less direct, can offer enhanced selectivity and sensitivity.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of selectivity and sensitivity, allowing for unambiguous identification and quantification. Electrospray ionization (ESI) is a common interface, although it can be susceptible to matrix effects. nih.govnebiolab.com The mass spectrometer can be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

A hypothetical HPLC-MS method for this compound would likely involve a reversed-phase separation followed by negative ion mode ESI, as nitroaromatic compounds readily form negative ions. The precursor ion for this compound (molecular weight: 179.17 g/mol ) would be monitored, along with specific product ions after fragmentation in a tandem MS (MS/MS) setup for increased confidence in identification. sigmaaldrich.com

Gas Chromatography (GC) with Electron Capture Detection (ECD) and Mass Spectrometry

Gas chromatography is another powerful technique for the analysis of semi-volatile compounds like this compound.

Electron Capture Detection (ECD): The presence of the electronegative nitro group makes this compound highly amenable to detection by an Electron Capture Detector (ECD). EPA Method 8091 provides a framework for the analysis of nitroaromatics and cyclic ketones by GC-ECD. epa.gov This method typically uses a wide-bore capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5 or equivalent), with a temperature-programmed oven to ensure good separation. epa.gov

Mass Spectrometry (MS) Detection: GC-MS is a robust technique for the definitive identification and quantification of this compound. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be compared to spectral libraries for identification. A study on various nitroaromatic compounds utilized a 60-meter RTx-5MS column with a temperature program starting at 84°C and ramping up to 300°C. nih.gov The mass spectrometer can be operated in full-scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound for enhanced sensitivity. nih.gov

| Parameter | Hypothetical GC-MS Conditions |

| Column | 30-60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 80-100°C, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (m/z 50-300) or SIM of characteristic ions |

Method Development, Validation, and Interlaboratory Comparability Studies

The development of a robust analytical method is a critical step that requires careful optimization of various parameters. pharmtech.com Method validation is then essential to ensure that the method is fit for its intended purpose. pharmaguideline.comyoutube.com Key validation parameters, as often stipulated by regulatory bodies like the ICH, include: pharmaguideline.compharmtech.com

Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components. pmda.go.jp

Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration. youtube.comjetir.org

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). youtube.comjetir.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pharmtech.comyoutube.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. youtube.com

Electrochemical Sensing Platforms and Biosensors for Trace Analysis

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and often portable solutions for the detection of nitroaromatic compounds. acs.orgresearchgate.netresearchgate.net The electrochemical reduction of the nitro group on the surface of an electrode forms the basis of detection.

Various materials have been explored to modify electrodes and enhance their sensitivity and selectivity towards nitroaromatics. These include mesoporous silica (B1680970) (MCM-41), which has been shown to detect TNT at nanomolar concentrations, and graphene-based materials. acs.orgresearchgate.net The high surface area and unique electronic properties of these materials facilitate the preconcentration of the analyte and enhance the electrochemical signal.

Biosensors, which incorporate a biological recognition element (e.g., an enzyme or antibody) with a transducer, can offer even greater selectivity. While specific biosensors for this compound are not widely reported, the principle could be applied by using enzymes that can metabolize nitroaromatic compounds, with the resulting electrochemical signal being proportional to the analyte concentration.

Spectrophotometric and Fluorometric Approaches for Quantitative Determination

Spectrophotometric and fluorometric methods provide alternative, often simpler and more cost-effective, means for the quantitative determination of this compound.

Spectrophotometry: Colorimetric methods can be developed based on specific chemical reactions that produce a colored product with nitroaromatic compounds. For example, the Janowsky reaction, where a nitroaromatic compound reacts with a compound containing an active methylene (B1212753) group in the presence of a base, can produce a colored complex that can be measured spectrophotometrically. acs.orgnih.gov The absorbance of the resulting solution is proportional to the concentration of the nitroaromatic compound. nih.gov